molecular formula C36H46N4Pt B12878212 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum

Cat. No.: B12878212
M. Wt: 729.9 g/mol
InChI Key: STINZMGWVWBSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate metal ions. This particular compound features platinum as the central metal ion, coordinated by the nitrogen atoms of the porphyrin ring. Porphyrins are significant in various biological systems and have applications in materials science and catalysis.

Preparation Methods

The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum typically involves the metalation of the free base porphyrin with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with platinum(II) chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum exerts its effects involves coordination chemistry. The platinum center can interact with various biological molecules, including DNA and proteins, leading to the formation of cross-links that disrupt normal cellular functions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that induce cell death[4][4].

Comparison with Similar Compounds

2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum can be compared with other metalated porphyrins, such as:

  • 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine palladium
  • 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine copper
  • 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron

These compounds share the porphyrin structure but differ in the central metal ion, which imparts unique properties and reactivities. For example, the platinum compound is particularly noted for its stability and catalytic activity, while the palladium and copper analogs may be more reactive in certain organic transformations .

Properties

Molecular Formula

C36H46N4Pt

Molecular Weight

729.9 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;platinum

InChI

InChI=1S/C36H46N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20,37-38H,9-16H2,1-8H3;

InChI Key

STINZMGWVWBSET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.